REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 140° C. (oil bath) for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CONCENTRATION
|
Details
|
before concentrating under reduced pressure at 70° C
|
Type
|
DISSOLUTION
|
Details
|
The translucent residue was dissolved in DCM (25 mL)
|
Type
|
CUSTOM
|
Details
|
the homogeneous yellow solution was partitioned with ice and 1 M NaHCO3 to pH ˜6 (paper) (˜20 mL aq layer)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried twice (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.22 micron
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (bath <40° C.)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |